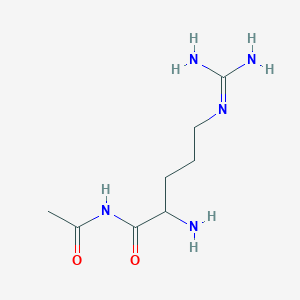

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group and an aminoiminomethyl group, contributing to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- typically involves the reaction of specific amines with acylating agents under controlled conditions. One common method includes the use of potassium acyltrifluoroborates (KATs) and amines, which are rapidly oxidized to form the desired amide . This method is advantageous due to its efficiency and the ability to conduct the reaction in the presence of various functional groups.

Industrial Production Methods

Industrial production of this compound often employs electrosynthesis, a greener and more sustainable approach. Electrosynthesis allows for the preparation of amides without the need for coupling agents, reducing the environmental impact of the production process . This method is particularly important in the pharmaceutical industry, where the demand for amides is high.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of secondary or tertiary amides.

Substitution: The acetylamino and aminoiminomethyl groups can participate in substitution reactions, forming new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex amides, while reduction can yield secondary or tertiary amides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- has a wide range of applications in scientific research:

Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds and polymers.

Biology: Plays a role in the study of enzyme mechanisms and protein interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminobenzothiazole: Known for its medicinal importance and used in the synthesis of various heterocyclic compounds.

2-Methoxyphenyl isocyanate: Employed for the protection and deprotection of amino groups in organic synthesis.

Uniqueness

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Pentanamide, 2-(acetylamino)-5-((aminoiminomethyl)amino)-, (S)-, is a complex organic compound with significant biological activity. Its unique structure, featuring an acetylamino group and an aminoiminomethyl group, contributes to its diverse chemical reactivity and potential applications in various scientific fields, including chemistry, biology, and medicine.

- CAS Number : 64365-27-1

- Molecular Formula : C8H17N5O2

- Molecular Weight : 215.25 g/mol

- IUPAC Name : N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide

- SMILES Notation : COC(=O)C(CC1=CC=C(C=C1)F)N.Cl

The biological activity of Pentanamide, (S)- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can alter their activity, leading to various biological effects. The mechanisms involved may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors involved in signaling pathways, potentially modulating cellular responses.

Biological Activities

Research indicates that Pentanamide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown its efficacy against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of Pentanamide against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that Pentanamide reduced cell viability by approximately 50% at a concentration of 100 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.

Neuroprotective Effects

A recent investigation published in the Journal of Neurochemistry highlighted the neuroprotective effects of Pentanamide in a rat model of ischemic stroke. The compound was administered prior to induction of stroke, resulting in significantly reduced infarct size and improved neurological scores compared to control groups.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Structure | Antimicrobial, anticancer |

| 2-Methoxyphenyl isocyanate | Structure | Used in organic synthesis |

Pentanamide stands out due to its unique functional groups that confer distinct reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer |

64365-27-1 |

|---|---|

Molekularformel |

C10H13ClFNO2 |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

N-acetyl-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C8H17N5O2/c1-5(14)13-7(15)6(9)3-2-4-12-8(10)11/h6H,2-4,9H2,1H3,(H4,10,11,12)(H,13,14,15) |

InChI-Schlüssel |

FHEHCZJLZDLUAW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=O)C(CCCN=C(N)N)N |

Kanonische SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl |

Key on ui other cas no. |

64282-12-8 |

Piktogramme |

Irritant |

Synonyme |

H-P-FLUORO-DL-PHE-OMEHCL; 64282-12-8; 4-Fluoro-DL-phenylalaninemethylesterhydrochloride; methyl2-amino-3-(4-fluorophenyl)propanoatehydrochloride; SCHEMBL3498946; CTK8F5952; H-p-Fluoro-DL-Phe-OMe.HCl; H-P-FLUORO-DL-PHE-OMEHCL; MolPort-020-004-769; 7216AH; KM0839; NSC523088; MCULE-1562203633; NSC-523088; AM001912; FT-0698747; 3B3-064405 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.